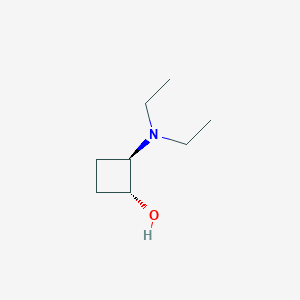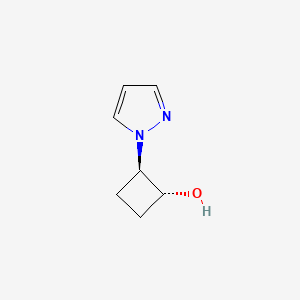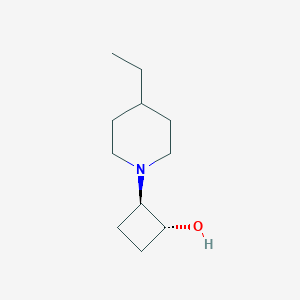
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine
Vue d'ensemble
Description
(1R,2R)-2-Fluoro-N-(3-methoxypropyl)cyclohexan-1-amine, also known as FMPC, is a cyclic amine that has been studied for its potential applications in scientific research. FMPC is a fluorinated cyclic amine that has been found to possess a wide range of biological and chemical properties, making it an attractive candidate for a variety of laboratory experiments.
Applications De Recherche Scientifique
Environmental Science Applications
One notable application of amine-functionalized compounds is in the environmental science field, particularly for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. A review by Ateia et al. (2019) highlights the use of amine-containing sorbents for PFAS removal, emphasizing the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the efficient removal of these persistent pollutants (Ateia et al., 2019).
Catalysis and Synthesis
In the field of organic synthesis, amine-functionalized compounds play a crucial role in catalytic processes. For example, amine-functionalized metal–organic frameworks (MOFs) are utilized for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Lin et al. (2016) provide a comprehensive review on the synthesis, structures, and properties of amine-functionalized MOFs, highlighting their applications in catalysis and gas separation processes (Lin et al., 2016).
Biomolecular Immobilization
The generation of chemically reactive surfaces through plasma methods for biomolecule immobilization is another significant application. Siow et al. (2006) review plasma surface treatments and plasma polymerization for fabricating surfaces containing reactive amine groups. These surfaces are particularly useful for covalent immobilization of molecules that can exert bio-specific responses, facilitating applications in cell colonization and biomolecule immobilization (Siow et al., 2006).
Analytical Chemistry
In analytical chemistry, amine compounds are central to various detection and analysis techniques. Perinu et al. (2014) discuss the application of Nuclear Magnetic Resonance (NMR) spectroscopy for studying CO2 absorption in aqueous amine solvents, showcasing the technique's power in direct molecular-level measurements relevant for post-combustion CO2 capture (Perinu et al., 2014).
Propriétés
IUPAC Name |
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO/c1-13-8-4-7-12-10-6-3-2-5-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBIHLIHGZNKEX-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)


![3-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485515.png)
![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)
![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)

![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)


![trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485530.png)